Lipophilicity-Driven Differentiation: XLogP3-AA Comparison Against Piperidine and Methylpiperidine Analogs
The target compound's computed XLogP3-AA is 4.9 [1]. While calculated LogP values for the piperidine analog (CAS 1105213-45-3) and the 4-methylpiperidine analog (CAS 1105248-54-1) are not experimentally reported, structural analysis indicates that the phenylpiperazine moiety contributes additional aromatic carbon atoms and a tertiary amine, which generally increase lipophilicity compared to a simple piperidine or 4-methylpiperidine ring. In the context of PI3K inhibitor development, optimal LogP values around 3-5 are associated with balanced cellular permeability and solubility, making the target compound's predicted value a potentially favorable fit for intracellular kinase targets [2].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 2-((4-Chlorobenzyl)sulfonyl)-3-(piperidin-1-yl)quinoxaline (CAS 1105213-45-3) and 2-((4-Chlorobenzyl)sulfonyl)-3-(4-methylpiperidin-1-yl)quinoxaline (CAS 1105248-54-1). Calculated values not publicly available; predicted to be lower. |
| Quantified Difference | Not quantifiable; based on structural class prediction. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and off-target binding; selecting a compound with a known LogP value allows for more predictable PK/PD modeling in early-stage research.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 30849218, 2-((4-Chlorobenzyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)quinoxaline. XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/1105203-87-9. Accessed May 6, 2026. View Source
- [2] Wu P, Su Y, Guan X, et al. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE. 2012;7(8):e43171. doi:10.1371/journal.pone.0043171 View Source
